molecular formula C12H11NO B1619821 2(1H)-Pyridinone, 1-methyl-4-phenyl- CAS No. 67970-80-3

2(1H)-Pyridinone, 1-methyl-4-phenyl-

Cat. No. B1619821
CAS RN: 67970-80-3
M. Wt: 185.22 g/mol
InChI Key: OVNWRUULQMZZNB-UHFFFAOYSA-N
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Description

“2(1H)-Pyridinone, 1-methyl-4-phenyl-” is a chemical compound that is of interest as a precursor to the neurotoxin MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles, and synthesized .

Scientific Research Applications

Coordination Compounds and Metal Chelation

A study by Zhang, Rettig, and Orvig (1991) explored the use of 1-aryl-3-hydroxy-2-methyl-4-pyridinones in forming tris(1-aryl-3-hydroxy-2-methyl-4-pyridinonato)aluminum(III), -gallium(III), and -indium(III) complexes. These complexes were characterized using various techniques including single-crystal X-ray diffraction, suggesting potential applications in metal coordination and chelation chemistry (Zaihui Zhang, S. Rettig, & C. Orvig, 1991).

Aromatic Vs Diene Reactivity

The aromatic character of 1-methyl-2(1H)-pyridinone was highlighted in a study by Yadla, Rehman, Rao, and Mahesh (1989). Their research focused on the reaction of 2(1H)-pyridinone and its derivatives with substituted propynenitriles, revealing insights into the compound's reactivity and potential applications in organic synthesis (R. Yadla, H. Rehman, J. M. Rao, & V. K. Mahesh, 1989).

Alzheimer's Therapy

A 2011 study by Scott et al. discussed the use of N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as potential agents for Alzheimer's therapy. Their multifunctional properties as metal chelators, antioxidants, and antibacterial agents make them attractive candidates for addressing neurodegenerative diseases (L. Scott et al., 2011).

HIV-1 Reverse Transcriptase Inhibition

Dollé, Fan, Nguyen, and colleagues (1995) synthesized a series of 4-(Arylthio)-pyridin-2(1H)-ones with significant HIV-1 specific reverse transcriptase inhibitory properties. This research underscores the potential of 2(1H)-pyridinone derivatives in developing HIV treatments (V. Dollé, E. Fan, C. Nguyen et al., 1995).

Antioxidant, Antitumor, and Antimicrobial Activities

El‐Borai, Rizk, Beltagy, and El-Deeb (2013) investigated the antioxidant, antitumor, and antimicrobial activities of new pyrazolopyridine derivatives. This study highlights the broad spectrum of biological activities associated with 2(1H)-pyridinone derivatives (M. El‐Borai, H. F. Rizk, D. Beltagy, & I. Y. El-Deeb, 2013).

Synthesis and Structural Studies

Nelson, Karpishin, Rettig, and Orvig (1988) conducted physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, providing valuable insights into the chemical properties and potential applications of these compounds in various fields (W. Nelson, T. Karpishin, S. Rettig, & C. Orvig, 1988).

properties

IUPAC Name

1-methyl-4-phenylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNWRUULQMZZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218166
Record name 2(1H)-Pyridinone, 1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyridinone, 1-methyl-4-phenyl-

CAS RN

67970-80-3
Record name 2(1H)-Pyridinone, 1-methyl-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067970803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridinone, 1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PK Arora, NJ Riachi, SI Harik, LM Sayre - Biochemical and biophysical …, 1988 - Elsevier
We investigated in vivo the metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in the brain and liver of rats 45 min after the systemic administration of 50 mg/kg of the …
NJ Riachi, PK Arora, LM Sayre - 1988 - laur.lau.edu.lb
We investigated in vivo the metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in the brain and liver of rats 45 min after the systemic administration of 50 mg/kg of the …
Number of citations: 0 laur.lau.edu.lb
JE Royland, JW Langston - Highly Selective Neurotoxins: Basic …, 1997 - books.google.com
1-Methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP) is one of the most selective neurotoxins. However, this is not the sole reason it has gained wide-spread recognition. Rather, the …
Number of citations: 1 books.google.com

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